molecular formula C18H18N2O5 B10882381 N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide

N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide

Cat. No.: B10882381
M. Wt: 342.3 g/mol
InChI Key: APKGBXWZPXKTGK-UHFFFAOYSA-N
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Description

N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is functionalized with dimethoxy and acetamide groups. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide typically involves a multi-step process:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable aldehyde under acidic conditions.

    Acetamide Formation: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The benzofuran core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide: Lacks the dimethoxy groups, which may affect its biological activity and chemical reactivity.

    N-{4-[(4,5-dimethoxy-2-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide: Similar structure but with a different oxidation state at the benzofuran core.

Uniqueness

The presence of both dimethoxy and acetamide groups in N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide makes it unique compared to its analogs. These functional groups enhance its solubility, stability, and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

N-[4-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]phenyl]acetamide

InChI

InChI=1S/C18H18N2O5/c1-10(21)19-11-4-6-12(7-5-11)20-17-13-8-9-14(23-2)16(24-3)15(13)18(22)25-17/h4-9,17,20H,1-3H3,(H,19,21)

InChI Key

APKGBXWZPXKTGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2

Origin of Product

United States

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